1-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid
Description
The compound 1-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid is a pyrazole derivative featuring a 2-fluoroethyl group at position 1 of the first pyrazole ring and a carboxylic acid moiety at position 4 of the second pyrazole ring.
Properties
Molecular Formula |
C10H11FN4O2 |
|---|---|
Molecular Weight |
238.22 g/mol |
IUPAC Name |
1-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H11FN4O2/c11-2-4-14-3-1-9(13-14)7-15-6-8(5-12-15)10(16)17/h1,3,5-6H,2,4,7H2,(H,16,17) |
InChI Key |
HVPJOBCDMXPYEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1CN2C=C(C=N2)C(=O)O)CCF |
Origin of Product |
United States |
Preparation Methods
Substitution Reactions with 2-Fluoroethyl Halides
A widely cited method involves alkylating 1H-pyrazole-4-carboxylic acid esters or amides with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or iodide). The process typically employs polar aprotic solvents (e.g., DMF, DMSO) and strong bases (e.g., NaH, K₂CO₃) to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack.
Example Protocol (Adapted from CN111362874B):
-
Dissolve 1H-pyrazole-4-carboxylic acid methyl ester (1.0 equiv) in anhydrous DMF.
-
Add K₂CO₃ (2.5 equiv) and 2-fluoroethyl bromide (1.2 equiv).
-
Heat at 80°C for 12 hours under nitrogen.
-
Quench with ice water, extract with ethyl acetate, and purify via column chromatography.
-
Hydrolyze the ester to the carboxylic acid using NaOH (2M) at 60°C for 6 hours.
Key Data:
| Parameter | Value |
|---|---|
| Yield (Alkylation) | 68–72% |
| Yield (Hydrolysis) | 85–90% |
| Purity (HPLC) | ≥99% |
This method’s limitation lies in competing O-alkylation and incomplete regioselectivity, often requiring costly purification steps.
Condensation-Cyclization Strategies
Hydrazine Cyclization with Difluoroacetyl Intermediates
Patents WO2017064550A1 and EP4008715A1 describe a two-step approach:
-
Formation of α-Difluoroacetyl Intermediate:
-
Cyclization with Methylhydrazine:
Reaction Scheme:
Optimization Insights:
-
Catalyst: Sodium iodide (5 mol%) improves cyclization efficiency by 15–20%.
-
Temperature Control: Maintaining −10°C minimizes side reactions (e.g., over-alkylation).
Reductive Amination of Pyrazole Derivatives
Coupling Pyrazole Aldehydes with Amines
This method, detailed in WO2014120397A1, involves:
-
Synthesizing 1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde via Vilsmeier-Haack formylation.
-
Reacting with 1H-pyrazole-4-carboxylic acid hydrazide under reducing conditions (NaBH₃CN).
Critical Parameters:
| Parameter | Optimal Condition |
|---|---|
| Solvent | MeOH/THF (1:1) |
| Reducing Agent | NaBH₃CN (1.5 equiv) |
| Reaction Time | 24 hours |
While elegant, this route suffers from low yields (45–50%) due to imine instability and competing reduction of the carboxylic acid group.
Comparative Analysis of Methods
Table 1: Efficiency Metrics for Leading Synthesis Routes
| Method | Overall Yield | Purity | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Direct Alkylation | 60–65% | 99% | $$ | High |
| Condensation-Cyclization | 70–75% | 98% | $$$ | Moderate |
| Reductive Amination | 45–50% | 95% | $$ | Low |
Key Findings:
-
Condensation-Cyclization offers the highest yield but requires stringent temperature control.
-
Direct Alkylation is more scalable but generates regioisomers that complicate purification.
Industrial-Scale Process Considerations
Solvent and Reagent Selection
Chemical Reactions Analysis
Types of Reactions
1-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups on the pyrazole ring.
Substitution: The fluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Pharmacological Applications
The applications of 1-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid can be categorized into several key areas:
Anticancer Activity
Research has shown that pyrazole derivatives exhibit promising anticancer effects. For instance, compounds similar to this compound have been tested for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study highlighted that certain pyrazole derivatives demonstrated IC50 values comparable to established anticancer agents, indicating their potential as effective chemotherapeutic agents .
Anti-inflammatory Properties
The compound has shown potential in modulating inflammatory responses, primarily through the inhibition of cyclooxygenase (COX) enzymes. Research indicates that derivatives of pyrazole can effectively reduce inflammation by inhibiting COX-1 and COX-2 activities, which are critical in the inflammatory process .
Antimicrobial Activity
Pyrazole compounds are recognized for their antimicrobial properties. Studies have reported that derivatives similar to this compound exhibit significant activity against various bacterial and fungal strains, making them candidates for developing new antimicrobial agents .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives:
Case Study 1: Anticancer Effects
A specific study investigated a series of pyrazole derivatives, including compounds structurally related to this compound, which exhibited significant cytotoxicity against MCF-7 breast cancer cells with IC50 values below 0.08 µM . This highlights the potential for developing targeted cancer therapies based on this chemical structure.
Case Study 2: Anti-inflammatory Activity
Another research focused on evaluating the anti-inflammatory effects of pyrazole derivatives in vivo. The results indicated that these compounds significantly reduced edema in animal models, showcasing their therapeutic potential in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The fluoroethyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Key Observations:
- Fluorine Impact: The 2-fluoroethyl group in the target compound likely increases lipophilicity compared to non-fluorinated analogs (e.g., 1-ethyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid) .
- Synthetic Routes : Methyl ester hydrolysis (as in ) is a plausible method for synthesizing the carboxylic acid moiety.
- Complexity : The target compound’s bis-pyrazole structure distinguishes it from simpler analogs like 1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid .
Pharmacological and Physicochemical Properties
Key Findings:
- Biological Activity : Fluorinated pyrazoles (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid , CAS 176969-34-9) are used in agrochemicals due to enhanced stability . The target compound’s fluorine may similarly improve bioactivity.
- Safety : Pyrazole-carboxylic acids generally require protective handling (gloves, respiratory protection) due to undefined hazards .
Comparative Analysis of Substituent Effects
- Fluorine vs. Methoxy : The 2-fluoroethyl group (target compound) may offer greater metabolic resistance than methoxy groups (e.g., 1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid ) .
- Carboxylic Acid Positioning : The -COOH group at position 4 (vs. position 3 in 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid ) could alter hydrogen-bonding interactions in target binding .
Biological Activity
The compound 1-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid is a member of the pyrazole family, which has garnered attention for its diverse pharmacological properties. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 273.74 g/mol. The structure features a pyrazole core with a fluoroethyl substituent and a carboxylic acid functional group, enhancing its reactivity and biological interaction potential.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.74 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1856090-30-6 |
Synthesis
The synthesis of this compound typically involves the reaction of 1-(2-fluoroethyl)-1H-pyrazole with various carboxylic acid derivatives under controlled conditions. This multi-step process can be optimized through different reaction pathways to enhance yield and purity.
Antimicrobial Properties
Pyrazole derivatives are known for their antimicrobial activity. Research indicates that compounds similar to this compound exhibit significant inhibition against various bacterial strains including E. coli and S. aureus. For instance, studies have shown that certain pyrazole derivatives can achieve up to 85% inhibition in bacterial growth at specific concentrations .
Anti-inflammatory Activity
In vivo studies have demonstrated that pyrazole derivatives possess anti-inflammatory properties. A series of experiments indicated that certain compounds could reduce inflammatory markers such as TNF-α and IL-6 by significant percentages compared to standard anti-inflammatory drugs like dexamethasone .
Antifungal Activity
The antifungal activity of related compounds has also been investigated. For example, a derivative showed higher antifungal efficacy against phytopathogenic fungi than established fungicides, indicating the potential for agricultural applications .
The biological effects of this compound are attributed to its ability to interact with specific enzymes and receptors. It has been suggested that the compound may inhibit certain enzymes involved in inflammatory pathways or microbial metabolism, leading to its observed biological effects .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazole derivatives found that the compound exhibited significant antimicrobial activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics .
Case Study 2: Anti-inflammatory Effects
In a carrageenan-induced rat paw edema model, several pyrazole derivatives were tested for their anti-inflammatory effects. The compound demonstrated a reduction in paw swelling comparable to indomethacin, highlighting its potential as an anti-inflammatory agent .
Q & A
Basic: What are the optimized synthetic routes for preparing 1-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid?
The synthesis typically involves multi-step functionalization of pyrazole cores. Key steps include:
- Alkylation : React 1H-pyrazole-3-carbaldehyde with 2-fluoroethyl bromide in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base at 50–60°C for 6–8 hours to introduce the fluoroethyl group .
- Methylation/Coupling : Use a Mitsunobu reaction or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyrazole-methyl moiety. For example, react 1-(2-fluoroethyl)-1H-pyrazole-3-methanol with 1H-pyrazole-4-carboxylic acid derivatives under Mitsunobu conditions (DIAD, PPh₃) .
- Carboxylic Acid Activation : Hydrolyze ester intermediates (e.g., ethyl esters) using NaOH/EtOH (1:1 v/v) under reflux for 4–6 hours .
Basic: How is the molecular structure of this compound validated?
Structural confirmation requires multi-technique analysis:
- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., fluoroethyl protons at δ ~4.5–4.8 ppm; pyrazole carbons at δ 140–160 ppm) .
- IR : Confirm carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O (~1700 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., intermolecular O-H···N interactions stabilizing the lattice) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₂F₂N₄O₂: 298.09) .
Basic: What in vitro assays are suitable for evaluating its biological activity?
- Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA (IC₅₀ determination) using LPS-induced RAW 264.7 macrophages .
- Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values) .
- Cytotoxicity : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ and selectivity indices .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing fluoroethyl with chloroethyl or methoxyethyl) and compare bioactivity .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like COX-2 or bacterial enzymes. Prioritize analogs with improved ΔG values .
- Pharmacophore Mapping : Use Schrödinger’s Phase module to identify critical functional groups (e.g., carboxylic acid for hydrogen bonding) .
Advanced: How should contradictory data on substituent effects be resolved?
If conflicting bioactivity arises (e.g., fluoroethyl enhances anti-inflammatory activity but reduces solubility):
- Solubility-Permeability Trade-off : Measure logP (shake-flask method) and correlate with PAMPA permeability. Introduce hydrophilic groups (e.g., -OH) via prodrug strategies .
- Electronic Effects Analysis : Use Hammett σ constants to quantify electron-withdrawing/donating effects of substituents. For example, fluoroethyl (σ = +0.78) may increase electrophilicity at the pyrazole ring, altering target interactions .
Advanced: What are the stability and storage recommendations for this compound?
- Degradation Pathways : Monitor via accelerated stability testing (40°C/75% RH for 6 months). Carboxylic acids are prone to decarboxylation under acidic/alkaline conditions; store at pH 6–7 .
- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C. Use desiccants (silica gel) to prevent hygroscopic degradation .
Advanced: What mechanistic studies are recommended to elucidate its mode of action?
- Enzyme Inhibition Kinetics : Perform time-dependent assays (e.g., COX-2) with varying substrate concentrations to determine Kᵢ and mechanism (competitive/non-competitive) .
- Gene Expression Profiling : Use RNA-seq or qPCR to identify differentially expressed genes in treated vs. untreated cells (e.g., NF-κB pathway genes in inflammation) .
- In Vivo Models : Evaluate pharmacokinetics (PK) in rodents (Cmax, AUC) and efficacy in adjuvant-induced arthritis models for anti-inflammatory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
